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Compound of Interest

Compound Name: JJC8-091

Cat. No.: B15619444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reinforcing strength of the novel dopamine

transporter (DAT) inhibitor JJC8-091 and the widely studied psychostimulant cocaine. The

information presented is based on preclinical experimental data to assist researchers in

evaluating the abuse liability and potential therapeutic applications of JJC8-091.

Overview of Compounds
JJC8-091 is a modafinil analog characterized as an "atypical" dopamine transporter inhibitor.[1]

It is being investigated as a potential pharmacotherapy for cocaine use disorder.[1][2] Its

mechanism of action involves blocking the reuptake of dopamine, thereby increasing

extracellular dopamine levels.[3]

Cocaine is a potent psychostimulant with a high abuse liability.[4][5] Its primary mechanism of

action is the inhibition of the dopamine transporter, leading to a rapid and significant increase in

synaptic dopamine concentrations, which is believed to mediate its reinforcing effects.[4][6]

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing the

reinforcing effects and neurochemical properties of JJC8-091 and cocaine.

Table 1: Dopamine Transporter (DAT) Binding Affinity
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Compound Species Tissue Ki (nM) Reference

JJC8-091 Rat 16.7 [7]

JJC8-091
Nonhuman

Primate
Striatum 2730 ± 1270 [8][9][10]

JJC8-088

(comparator)

Nonhuman

Primate
Striatum 14.4 ± 9 [8][9][10]

Cocaine Rat ~72 [3]

Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher

binding affinity.

Table 2: Reinforcing Effects in Self-Administration Studies
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Progressive-
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Schedule

Functioned

as a

reinforcer

Functioned

as a

reinforcer

JJC8-091

was less

potent but

had equal

reinforcing

strength to

cocaine.

[1][2]

Cynomolgus

Monkeys

Concurrent

Drug vs.

Food Choice

Not chosen

over food

Chosen over

food

The

reinforcing

strength of

JJC8-091 is

substantially

less than

cocaine in the

presence of

an alternative

reinforcer.

[1][2]

Rats

Self-

Administratio

n

Not self-

administered

Self-

administered

JJC8-091 did

not show

cocaine-like

reinforcing

effects.

[1][11]

Rats

Progressive-

Ratio

Schedule

(Pretreatment

)

Decreased

cocaine's

reinforcing

strength

N/A

JJC8-091

pretreatment

attenuates

the

motivation to

self-

administer

cocaine.

[11]

Signaling Pathway: Dopamine Transporter Inhibition
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Both JJC8-091 and cocaine exert their primary effects by binding to the dopamine transporter

(DAT) on the presynaptic membrane of dopaminergic neurons. This binding action blocks the

reuptake of dopamine from the synaptic cleft, leading to an accumulation of extracellular

dopamine and subsequent activation of postsynaptic dopamine receptors.
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Mechanism of DAT Inhibition by JJC8-091 and Cocaine.

Experimental Protocols
Self-Administration Studies
Objective: To determine if a drug has reinforcing properties, meaning that animals will perform

a task (e.g., press a lever) to receive it.

Methodology:

Animal Subjects: Typically rats or non-human primates with surgically implanted intravenous

catheters.

Apparatus: Operant conditioning chambers equipped with levers, a drug infusion pump, and

stimulus cues.

Procedure:

Acquisition: Animals are trained to press a lever to receive an intravenous infusion of a

drug (e.g., cocaine).

Schedules of Reinforcement:

Fixed-Ratio (FR) Schedule: The drug is delivered after a fixed number of responses.

This is used to establish self-administration behavior.

Progressive-Ratio (PR) Schedule: The number of responses required to receive the

next infusion increases progressively. The "breakpoint" is the highest number of

responses an animal will make to receive a single infusion, which serves as a measure

of the drug's reinforcing strength.[12]

Substitution: Once self-administration is stable with a known reinforcer like cocaine, a test

compound (e.g., JJC8-091) is substituted to see if it maintains the lever-pressing behavior.
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Workflow for Self-Administration and Choice Studies.

Concurrent Drug versus Food Choice Paradigm
Objective: To assess the reinforcing strength of a drug relative to a natural, alternative

reinforcer (food).

Methodology:

Animal Subjects: Non-human primates with established self-administration behavior.

Apparatus: Operant conditioning chambers with two levers, one associated with drug

infusion and the other with food pellet delivery.

Procedure: Animals are given the choice to respond on either the drug-associated lever or

the food-associated lever. The number of choices for each reinforcer is recorded across a

session. This paradigm is particularly useful for evaluating the relative reinforcing efficacy of

a substance and its potential for abuse, as in real-world scenarios, alternative reinforcers are

often available.[1]

Discussion of Findings
The reinforcing effects of JJC8-091 appear to be species-dependent. In rhesus monkeys,

JJC8-091 functioned as a reinforcer under a progressive-ratio schedule, indicating a similar

reinforcing strength to cocaine, although it was less potent.[1][2] However, a crucial distinction

emerged in a concurrent choice paradigm. When given a choice between JJC8-091 and food,

cynomolgus monkeys did not choose the drug.[1][2] In contrast, cocaine was consistently

chosen over food in the same paradigm.[1][2] This suggests that while JJC8-091 possesses
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reinforcing properties, its motivational value is significantly lower than that of cocaine,

especially when an alternative reinforcer is present.[1][2]

In rodent studies, JJC8-091 was not self-administered by rats, further supporting its

characterization as an "atypical" DAT inhibitor with a lower abuse liability compared to

"cocaine-like" compounds.[1][11] Furthermore, pretreatment with JJC8-091 was found to

decrease the reinforcing strength of cocaine in rats, highlighting its potential as a therapeutic

agent for cocaine addiction.[11]

The difference in DAT binding affinity between species may contribute to these divergent

findings. JJC8-091 has a significantly lower affinity for the DAT in nonhuman primate striatum

compared to its affinity in rodents.[8][9][10]

Conclusion
Based on the available preclinical data, JJC8-091 demonstrates a markedly different and

weaker reinforcing profile compared to cocaine. While it can function as a reinforcer in non-

human primates under certain conditions, its reinforcing strength is substantially diminished in

the presence of an alternative reinforcer. In rats, it does not appear to be reinforcing and may

even reduce the motivation to take cocaine. These findings suggest that JJC8-091 has a lower

abuse liability than cocaine and holds promise as a potential medication for the treatment of

cocaine use disorder.[1][2] Further research is warranted to fully elucidate its pharmacological

effects and therapeutic potential in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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